Hexadecane

Catalog No.
S566337
CAS No.
544-76-3
M.F
C16H34
M. Wt
226.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecane

CAS Number

544-76-3

Product Name

Hexadecane

IUPAC Name

hexadecane

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

DCAYPVUWAIABOU-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 2.1X10-5 mg/L at 25 °C
Solubility sea water: 0.00004 mg/L at 25 °C
Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride
9e-07 mg/mL at 25 °C

Synonyms

Cetane; NSC 7334; S 6 (alkane); n-Cetane; n-Hexadecane

Canonical SMILES

CCCCCCCCCCCCCCCC

The exact mass of the compound Hexadecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.97e-09 m9e-07 mg/ml at 25 °cin water, 2.1x10-5 mg/l at 25 °csolubility sea water: 0.00004 mg/l at 25 °cinsoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride9e-07 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7334. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Hexadecane (n-cetane), a straight-chain alkane with the chemical formula C16H34, is a highly stable, non-polar hydrocarbon characterized by a melting point of approximately 18 °C and a boiling point of 287 °C [1]. In industrial and analytical procurement, its value is entirely driven by its precise physical and combustion properties rather than chemical reactivity. It is globally recognized as the absolute primary reference standard for diesel fuel ignition quality, defining the top of the Cetane Number scale [2]. Additionally, its specific solid-liquid phase transition temperature and high latent heat of fusion make it a highly sought-after Phase Change Material (PCM) for thermal energy storage in ambient and cold-chain applications [3].

Substituting hexadecane with closely related alkanes or crude mixtures results in immediate failure in both its primary applications: thermal regulation and analytical standardization. In thermal energy storage, replacing hexadecane with tetradecane or octadecane drastically shifts the melting point from 18 °C to 5.9 °C or 28 °C, respectively, completely missing the target ambient-cooling or cold-chain temperature band [1]. In fuel testing, hexadecane cannot be substituted because it is the definitional anchor (Cetane Number = 100) for ignition delay; any other hydrocarbon, including branched isomers like isohexadecane, exhibits different compression-ignition kinetics, rendering calibration against ASTM standards impossible [2]. Furthermore, in gas chromatography, substituting n-hexadecane with a mixture alters the retention index, destroying the C16 calibration anchor required for accurate compound identification[3].

Definitional Anchor for Diesel Ignition Quality (Cetane Number = 100)

Hexadecane is the primary reference fuel that defines the top of the cetane scale (CN = 100). In standard Cooperative Fuel Research (CFR) engine tests, it yields a highly predictable, short ignition delay (calibrated to 2.407 ms under specific compression ratios). In contrast, the low-reference comparator, heptamethylnonane (isocetane), exhibits a much longer ignition delay and is assigned a CN of 15[1]. All diesel fuels and secondary standards must be calibrated against this hexadecane baseline to determine their ignition quality[2].

Evidence DimensionAssigned Cetane Number and Ignition Delay Profile
Target Compound Datan-Hexadecane (CN = 100, extremely short ignition delay)
Comparator Or BaselineHeptamethylnonane / Isocetane (CN = 15, long ignition delay)
Quantified Difference85-point absolute scale difference defining the global standard.
ConditionsStandard CFR engine test (ASTM D613)

Procurement of high-purity hexadecane is strictly mandatory for calibration and compliance testing of diesel fuels, as no other compound can legally or scientifically replace the CN=100 anchor.

Optimal Phase Transition for 15–20 °C Thermal Energy Storage

For thermal energy storage, the melting point of the PCM strictly dictates the operating temperature. Hexadecane melts at approximately 18 °C with a high latent heat of fusion of 237.8 J/g. This makes it ideal for cool-climate building materials or specific cold-chain packaging. In contrast, the closest homolog octadecane melts at 28 °C (latent heat ~246 J/g), and tetradecane melts at 5.9 °C [1]. Substituting hexadecane with octadecane would shift the thermal buffering zone entirely out of the target ambient room-temperature range [2].

Evidence DimensionMelting Point and Latent Heat of Fusion
Target Compound DataHexadecane (Melting point ~18 °C, Latent heat 237.8 J/g)
Comparator Or BaselineOctadecane (Melting point ~28 °C) and Tetradecane (Melting point ~5.9 °C)
Quantified Difference10 °C downward shift vs. octadecane; ~12 °C upward shift vs. tetradecane.
ConditionsDifferential Scanning Calorimetry (DSC) at standard atmospheric pressure

Buyers designing passive cooling systems or cold-chain packaging for the 15–20 °C band must specify hexadecane to ensure phase transition occurs at the correct target temperature.

Absolute C16 Anchor for Gas Chromatography Retention Indices

In gas chromatography, n-alkanes are used to calculate Kovats retention indices to identify unknown compounds. Hexadecane serves as the exact C16 anchor point (Retention Index = 1600 by definition on non-polar columns). Using a crude mixture or a branched isomer like isohexadecane alters the boiling point and molecular interaction with the stationary phase, resulting in unpredictable retention times that invalidate the calibration curve [1].

Evidence DimensionKovats Retention Index (Isothermal)
Target Compound Datan-Hexadecane (RI = 1600 exactly)
Comparator Or BaselineIsohexadecane or crude C16 mixtures (RI deviates significantly from 1600)
Quantified DifferenceAbsolute defined anchor (1600) vs. variable/undefined retention indices.
ConditionsNon-polar GC column (e.g., DB-1 or HP-5) under isothermal conditions

Analytical laboratories must procure pure n-hexadecane to ensure accurate, reproducible retention index calculations for unknown compound identification.

Diesel Fuel Quality Testing and Calibration (ASTM D613)

Hexadecane is strictly required as the primary reference fuel to calibrate Cooperative Fuel Research (CFR) engines and determine the Cetane Number of commercial diesel blends. Its defined CN of 100 makes it irreplaceable for regulatory compliance and secondary standard calibration [1].

Cold-Chain and Ambient Thermal Packaging

Due to its specific melting point of 18 °C and high latent heat of fusion (237.8 J/g), hexadecane is heavily utilized as a Phase Change Material (PCM) in microencapsulated packaging and building materials where strict temperature maintenance in the 15–20 °C band is required [2].

Gas Chromatography Retention Index Standardization

Employed as a critical C16 standard in n-alkane mixtures, pure hexadecane is necessary for calculating Kovats retention indices in analytical chemistry, flavor profiling, and environmental testing, where it serves as the absolute RI=1600 anchor [3].

Physical Description

N-hexadecane is a colorless liquid. (NTP, 1992)
Liquid
Clear liquid; Melting point equals 18 degrees C; [HSDB]

Color/Form

Colorless liquid
Leaflets from acetone

XLogP3

8.3

Exact Mass

226.266051085 Da

Monoisotopic Mass

226.266051085 Da

Boiling Point

549 °F at 760 mmHg (NTP, 1992)
boiling point equals 549 °F
286.9 °C
286.00 to 287.00 °C. @ 760.00 mm Hg

Flash Point

275 °F (NTP, 1992)
Flash point equals 275 °F
>212 °F (>100 °C)
135 °C (275 °F) - closed cup

Heavy Atom Count

16

Vapor Density

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
7.8 (Air = 1)

Density

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7701 g/cu cm at 25 °C

LogP

log Kow = 8.20 (est)

Odor

Odorless (without any specific odor)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

64.7 °F (NTP, 1992)
18.18 °C
18.17 °C

UNII

F8Z00SHP6Q

GHS Hazard Statements

Aggregated GHS information provided by 1737 companies from 14 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1737 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1735 of 1737 companies with hazard statement code(s):;
H304 (96.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Hexadecane is a colorless liquid or leaflets. It is odorless. Hexadecane is practically insoluble in water. Hexadecane is found in crude oil. It is also found naturally in many edible plants as well as different foods. It has been detected in water and in tissues of various fish and animals. Hexadecane is emitted in smoke from wood-burning fireplaces and stoves. Hexadecane has been detected in marijuana smoke. USE: Hexadecane is used as a solvent and an ingredient in gasoline and diesel and jet fuels. It is also used to make other chemicals. It is an ingredient in a household pesticide product. EXPOSURE: Workers that use hexadecane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in gasoline or diesel exhaust. Exposure may also occur by eating food or drinking water containing hexadecane. If hexadecane is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in aquatic organisms. RISK: Data on the potential for hexadecane alone to cause toxicity in humans were identified. Skin and eye irritation, nausea, coughing, difficulty breathing, lack of coordination, dizziness, headache, and intoxication have been reported in workers exposed to jet fuels, which contain hexadecane mixed with several other chemicals. Skin irritation, redness, and swelling occurred in laboratory animals following direct skin exposure. No other data on the potential for hexadecane to cause toxicity in animals was identified. Data on the potential for hexadecane to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for hexadecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00143 [mmHg]
0.00149 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

544-76-3

Absorption Distribution and Excretion

JP-8 jet fuel has been reported to cause systemic and dermal toxicities in animal models and humans. There is a great potential for human exposure to JP-8. In this study, we determined percutaneous absorption and dermal toxicity of three components of JP-8 (i.e., xylene, heptane, and hexadecane) in vivo in weanling pigs. In vivo percutaneous absorption results suggest a greater absorption of hexadecane (0.43%) than xylene (0.17%) or heptane (0.14%) of the applied dose after 30 min exposure.
Hexadecane has been identified in two human atherosclerotic aortas at concentrations of 40 and 60 ng/g.
... Pigs were exposed to JP-8 jet fuel-soaked cotton fabrics for 1 and 4 d with repeated daily exposures. Preexposed and unexposed skin was then dermatomed and placed in flow-through in vitro diffusion cells. Five cells with exposed skin and four cells with unexposed skin were dosed with a mixture of 14 different hydrocarbons (HC) consisting of nonane, decane, undecane, dodecane, tridecane, tetradecane, pentadecane, hexadecane, ethyl benzene, o-xylene, trimethyl benzene (TMB), cyclohexyl benzene (CHB), naphthalene, and dimethyl naphthalene (DMN) in water + ethanol (50:50) as diluent. Another five cells containing only JP-8-exposed skin were dosed solely with diluent in order to determine the skin retention of jet fuel HC. The absorption parameters of flux, diffusivity, and permeability were calculated for the studied HC. The data indicated that there was a two-fold and four-fold increase in absorption of specific aromatic HC like ethyl benzene, o-xylene, and TMB through 1- and 4-d JP-8 preexposed skin, respectively. Similarly, dodecane and tridecane were absorbed more in 4-d than 1-d JP-8 preexposed skin experiments. The absorption of naphthalene and DMN was 1.5 times greater than the controls in both 1- and 4-d preexposures. CHB, naphthalene, and DMN had significant persistent skin retention in 4-d preexposures as compared to 1-d exposures that might leave skin capable of further absorption several days postexposure. The possible mechanism of an increase in HC absorption in fuel preexposed skin may be via lipid extraction from the stratum corneum as indicated by Fourier transform infrared (FTIR) spectroscopy. This study suggests that the preexposure of skin to jet fuel enhances the subsequent in vitro percutaneous absorption of HC, so single-dose absorption data for jet fuel HC from naive skin may not be optimal to predict the toxic potential for repeated exposures. For certain compounds, persistent absorption may occur days after the initial exposure.
Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
1-(14)C n-hexadecane, a model compound for the non-volatile aliphatic hydrocarbon components of crude oil, was administered by intrapericardial injection to the spiny lobster, panulirus argus, and the clawed or American lobster, homarus americanus. Experiments were conducted in Florida (spiny lobster) and Maine (American lobster). The animals were sacrificed at various times from 0.5 hr to 8 weeks after administration of the dose. The tissues and fluids were analyzed for (14)C content by digestion or catalytic oxidation and liquid scintillation counting. Selected tissues(hepatopancreas, tail muscle and hemolymph) were extracted with ethyl acetate to allow quantitation of the unmetabolized n-hexadecane by thin layer chromatography. n-Hexadecane-derived radioactivity was very persistent in both the spiny lobster (half-life = 4.6 wk) and the American lobster (half-life = 11.2 wk). In both lobsters, the hepatopancreas acquired the highest specific activity and the tail muscle had the longest half life for elimination from an individual tissue. Although hexadecane was metabolized more rapidly in the hepatopancreas of the spiny lobster than in the hepatopancreas of the American lobster, unmetabolized hexadecane persisted in the hepatopancreases of both species for at least 8 weeks after the dose (the longest time studied).

Wikipedia

Hexadecane

Biological Half Life

17.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Textiles, apparel, and leather manufacturing
Hexadecane: ACTIVE
Cetane number: A rating for diesel fuel comparable to the octane-number rating for gasoline. It is the percentage of cetane (C16H34) that must be mixed with heptamethylnonane to give the same ignition performance under standard conditions as the fuel in question.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-hexadecane; Matrix: water; Detection Limit: 1 ug/L.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Handle and store under inert gas.

Interactions

Hexadecane in combination with 2-butanone or cyclohexane potentiates local anesthetics.
... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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